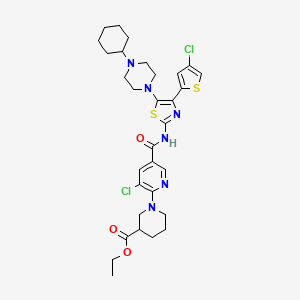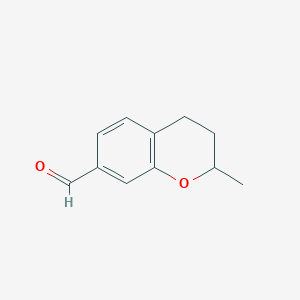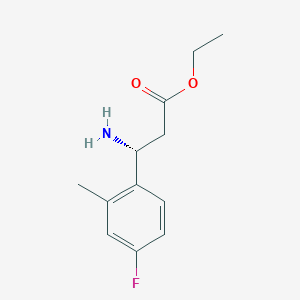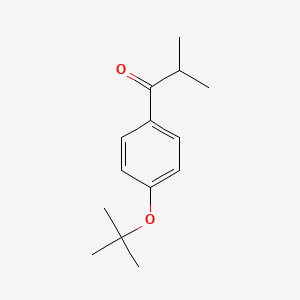
1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one is an organic compound that features a tert-butoxy group attached to a phenyl ring, which is further connected to a methyl-propanone structure
Méthodes De Préparation
One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Analyse Des Réactions Chimiques
1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium borohydride for reductions and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one involves its interaction with molecular targets through its functional groups. The tert-butoxy group can influence the reactivity and stability of the compound, making it suitable for various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-(4-Tert-butoxy-phenyl)-2-methyl-propan-1-one can be compared with other similar compounds such as:
Tert-butyl esters: These compounds also feature the tert-butoxy group and are used in similar applications in organic synthesis.
Tetrathiafulvalene-tetraazapyrene triads: These compounds exhibit unique electronic properties due to the presence of tert-butyl groups, making them suitable for applications in organic electronics.
The uniqueness of this compound lies in its specific structure, which combines the tert-butoxy group with a phenyl ring and a methyl-propanone moiety, offering distinct reactivity and applications.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-methyl-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-1-one |
InChI |
InChI=1S/C14H20O2/c1-10(2)13(15)11-6-8-12(9-7-11)16-14(3,4)5/h6-10H,1-5H3 |
Clé InChI |
GTQARVNDPBAWEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC=C(C=C1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13051338.png)
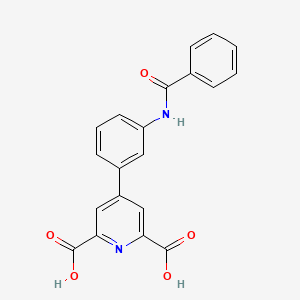

![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)
![1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13051360.png)
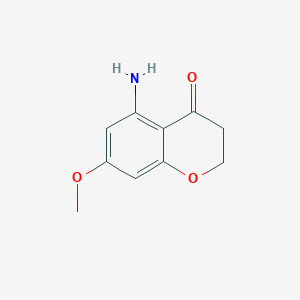
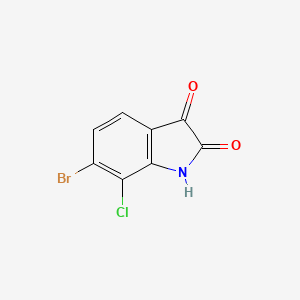
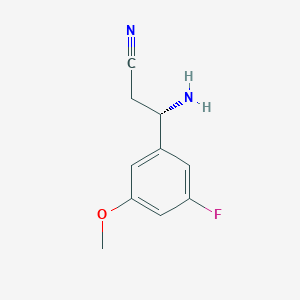
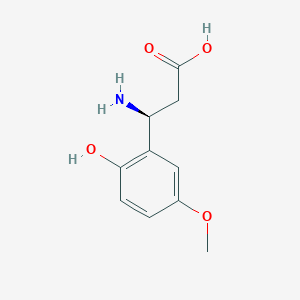

![1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)
